![molecular formula C19H16ClN5O4 B4982301 8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4982301.png)
8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline is a chemical compound with potential applications in scientific research. This compound is known for its pharmacological effects, and it has been studied for its mechanism of action and physiological effects.
作用机制
The mechanism of action of 8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline is not fully understood. However, it is believed to act as a modulator of neurotransmitter systems, including the serotonin and dopamine systems. This compound has been shown to selectively inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have analgesic effects by modulating pain pathways in the brain. Additionally, this compound has been found to have anxiolytic effects by reducing anxiety-like behaviors in animal models.
实验室实验的优点和局限性
The advantages of using 8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline in lab experiments include its high purity, good yields, and well-established synthesis method. However, this compound has limitations in terms of its stability and solubility. It is important to store this compound in a dry and cool place to prevent degradation, and it may require the use of organic solvents for dissolution.
未来方向
There are several future directions for the study of 8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline. One potential direction is to investigate its potential use in the treatment of various diseases, including depression, anxiety disorders, and chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological systems. Finally, the development of new synthesis methods and modifications to the existing compound may lead to improved properties and potential applications.
In conclusion, this compound has potential applications in scientific research, particularly in the study of pharmacological effects on various biological systems. The synthesis method of this compound is well-established, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential applications of this compound and its effects on various biological systems.
合成方法
The synthesis of 8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline can be achieved by various methods. One of the most commonly used methods is the reaction of 5-nitroanthranilic acid with 1-bromo-4-(2-chloro-6-nitrophenyl)piperazine under appropriate reaction conditions. The reaction yields the desired compound in good yields and high purity.
科学研究应用
8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline has potential applications in scientific research. It has been studied for its pharmacological effects on various biological systems, including the central nervous system, cardiovascular system, and immune system. This compound has been found to have anti-inflammatory, analgesic, and anxiolytic effects, and it has been studied for its potential use in the treatment of various diseases.
属性
IUPAC Name |
8-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-5-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O4/c20-14-4-1-5-17(25(28)29)19(14)23-11-9-22(10-12-23)16-7-6-15(24(26)27)13-3-2-8-21-18(13)16/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAICSUBQIXNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)C4=C(C=CC=C4Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,4-dichlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B4982224.png)

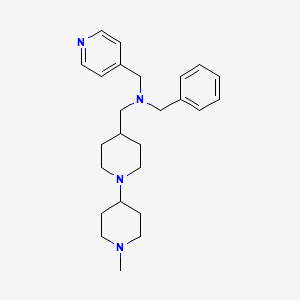
![(3,5-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4982240.png)
![(3-furylmethyl)isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amine](/img/structure/B4982246.png)
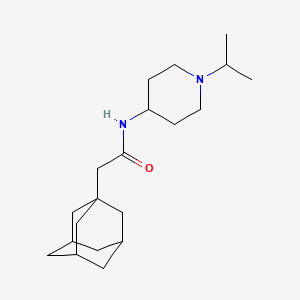
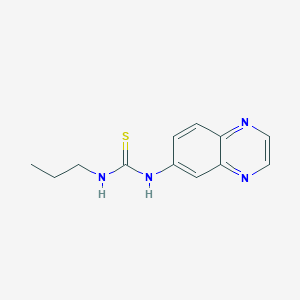
![allyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B4982261.png)

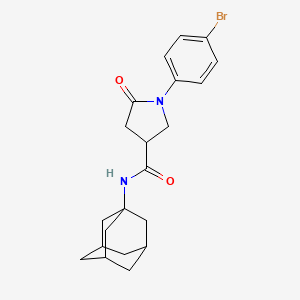
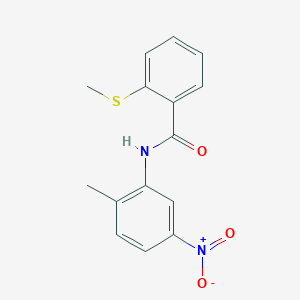
![N-[(4-methyl-1H-imidazol-5-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B4982306.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4982326.png)
